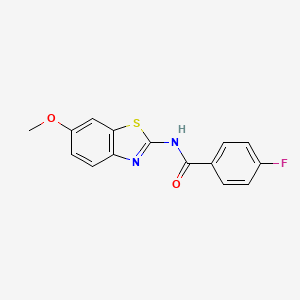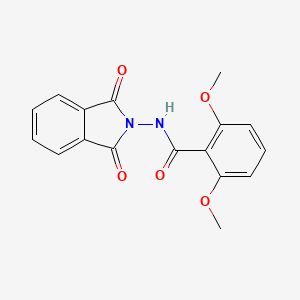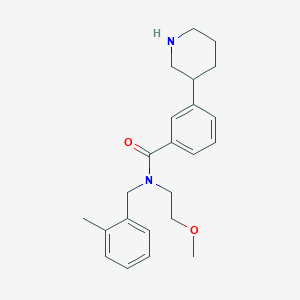![molecular formula C19H18N2O B5639338 2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)
2-allyl-6-[(3-quinolinylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allyl-6-[(3-quinolinylamino)methyl]phenol belongs to a class of compounds that combine features of phenols and quinolines with Schiff-base linkages. These compounds are of interest due to their potential applications in materials science, catalysis, and as sensors. They are characterized by a quinoline unit linked to a phenol through an amino methylene bridge, with an allyl group providing sites for further chemical modifications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of an amine with an aldehyde or ketone in the presence of a catalyst. For instance, Hazra et al. (2018) synthesized quinoline-based isomers through a Schiff-base condensation between 2-hydroxy-5-methylbenzaldehyde and respective amines under mild conditions, highlighting a common synthetic approach that could be adapted for 2-allyl-6-[(3-quinolinylamino)methyl]phenol (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Molecular Structure Analysis
Quinoline derivatives' molecular structures are characterized by their planarity and conjugation, which are crucial for their chemical properties and reactivity. Single-crystal X-ray diffraction is a standard method for determining precise molecular geometries. For example, Rambabu et al. (2012) utilized this method to analyze the crystal structures of novel quinoline derivatives, providing insights into their supramolecular interactions (Rambabu, Krishna, Basavoju, Rao, Reddy, & Pal, 2012).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, including nitration, bromination, and coordination with metal ions, reflecting their reactive nature and versatility in forming complex structures. For instance, Kuznetsov et al. (1993) discussed the nitration of quinoline derivatives, an essential reaction for introducing functional groups that alter chemical properties (Kuznetsov, Pal'ma, Aliev, Fernandes, Prostakov, & Varlamov, 1993).
属性
IUPAC Name |
2-prop-2-enyl-6-[(quinolin-3-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-6-14-8-5-9-16(19(14)22)12-20-17-11-15-7-3-4-10-18(15)21-13-17/h2-5,7-11,13,20,22H,1,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWDRUGTHNBQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CNC2=CC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Allyl-6-(quinolin-3-ylaminomethyl)-phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5639270.png)


![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one](/img/structure/B5639285.png)
![[2-(benzylthio)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5639291.png)
![4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5639298.png)
![[(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5639304.png)
![N-(4-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5639318.png)

![1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B5639349.png)
![5-acetyl-1'-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639353.png)

